molecular formula C7H7N3O2 B12980004 6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one

6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one

Cat. No.: B12980004
M. Wt: 165.15 g/mol
InChI Key: HUCJALWWTUCXNU-UHFFFAOYSA-N
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Description

6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by its unique bicyclic structure, which includes a pyrazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one typically involves the condensation of a preformed pyrazole with a pyridine derivative. One common method includes the treatment of diphenylhydrazone and pyridine with iodine, followed by cyclization to form the desired pyrazolopyridine structure . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-oxo-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one.

    Reduction: Formation of 6-hydroxy-1-methyl-1,4,5,6-tetrahydro-pyrazolo[4,3-b]pyridine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-1-methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one is unique due to its specific substitution pattern and the presence of both hydroxyl and methyl groups

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

6-hydroxy-1-methyl-4H-pyrazolo[4,3-b]pyridin-5-one

InChI

InChI=1S/C7H7N3O2/c1-10-5-2-6(11)7(12)9-4(5)3-8-10/h2-3,11H,1H3,(H,9,12)

InChI Key

HUCJALWWTUCXNU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)NC(=O)C(=C2)O

Origin of Product

United States

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